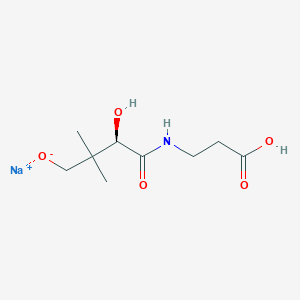

D-Pantothenic Acid (sodium salt)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16NNaO5 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

sodium;(3R)-4-(2-carboxyethylamino)-3-hydroxy-2,2-dimethyl-4-oxobutan-1-olate |

InChI |

InChI=1S/C9H16NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q-1;+1/t7-;/m0./s1 |

InChI Key |

MWWZXMXOOFAMNI-FJXQXJEOSA-N |

Isomeric SMILES |

CC(C)(C[O-])[C@H](C(=O)NCCC(=O)O)O.[Na+] |

Canonical SMILES |

CC(C)(C[O-])C(C(=O)NCCC(=O)O)O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Pantothenic Acid and Coenzyme a

De Novo Biosynthesis Pathway of Pantothenic Acid

In most bacteria, fungi, and plants, pantothenic acid is synthesized de novo. nih.govucsd.eduresearchgate.net This pathway involves the formation of its two primary constituents, pantoate and β-alanine, which are then joined together. wikipedia.orgfrontiersin.org

The biosynthesis of pantothenic acid begins with two precursor molecules: aspartate and α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. nih.govwikipedia.org The pathway proceeds through a series of enzyme-catalyzed reactions.

Formation of β-alanine: The amino acid L-aspartate is decarboxylated to form β-alanine. frontiersin.org This reaction is catalyzed by L-aspartate-1-decarboxylase (PanD), a pyruvoyl-dependent enzyme that undergoes self-processing to become active. ebi.ac.ukresearchgate.netuniprot.org

Formation of D-pantoate: The synthesis of D-pantoate starts from α-ketoisovalerate. First, ketopantoate hydroxymethyltransferase (PanB) catalyzes the transfer of a hydroxymethyl group from N⁵,N¹⁰-methylene tetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate. nih.gov Subsequently, this intermediate is reduced to D-pantoate by the enzyme ketopantoate reductase (KPR or PanE), a reaction that is dependent on NADPH. nih.govuga.eduuga.edu

Enzymatic Condensation: The final step in pantothenic acid synthesis is the ATP-dependent condensation of D-pantoate and β-alanine. frontiersin.orgproteopedia.org This reaction is catalyzed by pantothenate synthetase (PS or PanC). proteopedia.orgnih.gov The mechanism involves the formation of a pantoyl-adenylate intermediate, which is then subjected to a nucleophilic attack by β-alanine to produce pantothenate and AMP. nih.govrsc.org

Table 1: Key Enzymes in the De Novo Biosynthesis of Pantothenic Acid

| Enzyme | Gene | Substrate(s) | Product | Function |

| L-aspartate-1-decarboxylase | panD | L-aspartate | β-alanine | Catalyzes the formation of β-alanine. frontiersin.orgebi.ac.uk |

| Ketopantoate hydroxymethyltransferase | panB | α-ketoisovalerate, Tetrahydrofolate | α-ketopantoate | Transfers a methyl group to form α-ketopantoate. nih.gov |

| Ketopantoate reductase | panE | α-ketopantoate, NADPH | D-pantoate | Reduces α-ketopantoate to D-pantoate. nih.govuga.edu |

| Pantothenate synthetase | panC | D-pantoate, β-alanine, ATP | D-pantothenate | Condenses D-pantoate and β-alanine to form pantothenic acid. proteopedia.orgnih.govresearchgate.net |

The de novo synthesis of pantothenic acid involves several crucial intermediate molecules that are sequentially modified by the enzymes of the pathway.

Table 2: Key Intermediates in Pantothenic Acid Biosynthesis

| Intermediate | Precursor(s) | Subsequent Product | Role in Pathway |

| α-ketoisovalerate | Valine biosynthesis intermediate | α-ketopantoate | Starting molecule for the pantoate branch of the pathway. nih.gov |

| L-aspartate | Amino acid pool | β-alanine | Starting molecule for the β-alanine branch of the pathway. nih.govwikipedia.org |

| α-ketopantoate | α-ketoisovalerate | D-pantoate | The keto-acid precursor to pantoate. nih.gov |

| β-alanine | L-aspartate | D-pantothenate | One of the two final components condensed to form pantothenate. researchgate.netfrontiersin.org |

| D-pantoate | α-ketopantoate | D-pantothenate | The second of the two final components for pantothenate synthesis. researchgate.netuga.edu |

Conversion to Coenzyme A (CoA) and Acyl Carrier Protein (ACP)

Once synthesized or obtained from the diet, D-pantothenic acid serves as the essential building block for the synthesis of Coenzyme A, a process that occurs in all living organisms. ucsd.eduoregonstate.edu CoA is also the source of the 4'-phosphopantetheine (B1211885) prosthetic group, which is vital for the function of the Acyl Carrier Protein (ACP). nih.govnih.gov

The conversion of pantothenic acid into CoA is a universal five-step enzymatic pathway that requires pantothenic acid, the amino acid cysteine, and four molecules of ATP. wikipedia.org

Phosphorylation of Pantothenate: The first and committed step is the phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by the enzyme pantothenate kinase (PanK, also known as CoaA) and requires ATP. asm.orgwikipedia.org

Addition of Cysteine: Next, phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). This step is also coupled with the hydrolysis of ATP. ucsd.eduwikipedia.org

Decarboxylation: PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase to yield 4'-phosphopantetheine. wikipedia.orgnumberanalytics.com In some bacteria like E. coli, the synthetase and decarboxylase activities are carried out by a single bifunctional enzyme. nih.gov

Adenylylation: The fourth step involves the adenylylation (transfer of an AMP group) of 4'-phosphopantetheine to form dephospho-CoA. This is catalyzed by the enzyme phosphopantetheine adenylyl transferase (PPAT). ucsd.eduwikipedia.org

Final Phosphorylation: Finally, dephospho-CoA is phosphorylated by dephosphocoenzyme A kinase (DPCK) to produce the active Coenzyme A. This last step also requires an ATP molecule. ucsd.eduwikipedia.org

Table 3: The Five-Step Pathway of Coenzyme A Synthesis from Pantothenic Acid

| Step | Enzyme | Substrate(s) | Product | Cofactor(s) |

| 1 | Pantothenate Kinase (PanK) | Pantothenic Acid | 4'-Phosphopantothenate | ATP |

| 2 | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine | 4'-Phospho-N-pantothenoylcysteine | ATP |

| 3 | Phosphopantothenoylcysteine Decarboxylase | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine | - |

| 4 | Phosphopantetheine Adenylyl Transferase (PPAT) | 4'-Phosphopantetheine | Dephospho-CoA | ATP |

| 5 | Dephosphocoenzyme A Kinase (DPCK) | Dephospho-CoA | Coenzyme A | ATP |

The Acyl Carrier Protein (ACP) is a critical component of multienzyme complexes involved in the synthesis of fatty acids and polyketides. nih.govoregonstate.edu For ACP to be functional, it must be converted from its inactive apo-form to the active holo-form. This activation occurs through the post-translational attachment of a 4'-phosphopantetheine group, which is derived from Coenzyme A. nih.govoregonstate.edu

This prosthetic group is covalently attached to a conserved serine residue on the ACP. It functions as a flexible "swinging arm" that carries the growing acyl chain between the different active sites of the fatty acid synthase complex. nih.govoregonstate.edu Therefore, the synthesis of pantothenic acid is directly linked to the cell's ability to produce fatty acids and other important metabolites.

Regulation of Coenzyme A Biosynthesis

The intracellular concentration of Coenzyme A is tightly controlled to meet the metabolic demands of the cell. asm.org The primary point of regulation in the CoA biosynthetic pathway is the first enzyme, pantothenate kinase (PanK). asm.orgwikipedia.org

This enzyme is subject to feedback inhibition by the final product, CoA, as well as by its thioester derivatives (e.g., acetyl-CoA, malonyl-CoA). asm.orgwikipedia.orgnumberanalytics.com CoA acts as a competitive inhibitor of PanK with respect to ATP. wikipedia.org This end-product inhibition ensures that the synthesis of CoA is efficiently downregulated when cellular levels are sufficient, preventing the unnecessary expenditure of ATP and precursors. In some cases, this inhibition can be reversed by other molecules, such as carnitine, which is involved in fatty acid transport. oregonstate.edu

Allosteric Regulation of Pantothenate Kinase Activity

Pantothenate kinase (PanK) catalyzes the first and rate-limiting step in CoA biosynthesis: the phosphorylation of pantothenate to 4'-phosphopantothenate. nih.govoup.com This enzyme is a primary site of allosteric regulation, a mechanism where molecules bind to the enzyme at a site other than the active site, influencing its activity. In mammals, there are different isoforms of PanK (PANK1, PANK2, PANK3) which exhibit tissue-specific expression and varying sensitivities to regulators. nih.govresearchgate.net

A key allosteric regulator of mammalian pantothenate kinase is acetyl-CoA. nih.govnih.gov High levels of acetyl-CoA signal that the cell has sufficient acyl-CoA groups for its metabolic needs, thus inhibiting PanK activity to downregulate further CoA synthesis. nih.gov This inhibition is competitive with respect to ATP, one of the substrates for the kinase reaction. nih.govnih.gov The binding of acetyl-CoA to a regulatory domain on PanK induces a conformational change that prevents ATP from binding effectively to the active site. nih.govnih.gov

Interestingly, the allosteric regulation of PanK is highly cooperative. nih.gov Mammalian PanKs exist as dimers, and the binding of a regulatory molecule to one subunit influences the binding and activity of the other subunit. nih.gov This allows for a more sensitive and coordinated response to changes in the intracellular concentrations of regulators like acetyl-CoA. nih.gov Small molecules other than acetyl-CoA, such as certain fatty acyl-amides and tamoxifen, have also been identified as allosteric activators of PanK3, while thiazolidinediones and sulfonylureas act as inhibitors. researchgate.netcore.ac.uk

| Regulatory Molecule | Effect on Pantothenate Kinase Activity | Mechanism of Action |

| Acetyl-CoA | Inhibition | Competes with ATP binding. nih.govnih.gov |

| Acyl-carnitines | Antagonizes acetyl-CoA inhibition | Binds to the enzyme to counteract the inhibitory effect of acetyl-CoA. nih.gov |

| Fatty acyl-amides | Activation | Allosteric activation of PanK3. researchgate.net |

| Tamoxifen | Activation | Allosteric activation of PanK3. researchgate.net |

| Thiazolidinediones | Inhibition | Allosteric inhibition of PanK3. researchgate.net |

| Sulfonylureas | Inhibition | Allosteric inhibition of PanK3. researchgate.net |

Feedback Inhibition Mechanisms

Feedback inhibition is a crucial regulatory strategy in the CoA biosynthetic pathway, where the end products of the pathway, CoA and its thioesters (like acetyl-CoA), inhibit the activity of enzymes earlier in the pathway. nih.govnih.gov This prevents the overproduction of CoA and helps to maintain homeostasis.

The primary target for feedback inhibition is pantothenate kinase (PanK). oup.comnih.gov Both CoA and acetyl-CoA act as potent feedback inhibitors of PanK. nih.gov In Escherichia coli, CoA is a more potent inhibitor of PanK (CoaA) than acetyl-CoA. nih.gov The crystal structure of the E. coli CoaA-CoA complex reveals that the binding sites for CoA and the substrate ATP overlap, explaining the competitive nature of the inhibition. nih.gov

In mammals, different PanK isoforms exhibit varying sensitivities to feedback inhibition by acetyl-CoA. PANK2 and PANK3 are more strongly inhibited by acetyl-CoA compared to the PANK1 isoforms. nih.gov This differential regulation allows for tissue-specific control of CoA synthesis.

Beyond PanK, there is evidence that other enzymes in the CoA pathway may also be subject to feedback regulation. For instance, in E. coli, 4'-phosphopantetheine adenylyltransferase (PPAT), which catalyzes a later step in the pathway, has been found to bind tightly to CoA, suggesting it may be a secondary site for feedback inhibition. oup.com

| Enzyme | Inhibitor(s) | Type of Inhibition |

| Pantothenate Kinase (PanK/CoaA) | Coenzyme A (CoA), Acetyl-CoA, other acyl-CoAs | Feedback Inhibition (competitive with ATP) nih.govnih.gov |

| 4'-Phosphopantetheine Adenylyltransferase (PPAT) | Coenzyme A (CoA) | Postulated Feedback Inhibition oup.com |

Intermediary Metabolism Involving D-Pantothenic Acid Derivatives

D-Pantothenic acid, through its conversion to Coenzyme A (CoA), plays a fundamental role in intermediary metabolism. CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are critical for the metabolism of carbohydrates, lipids, proteins, and nucleic acids. wikipedia.orgelsevierpure.com

Carbohydrate Metabolism and the Tricarboxylic Acid Cycle

Coenzyme A is indispensable for the complete oxidation of carbohydrates. After glucose is broken down to pyruvate (B1213749) through glycolysis, the pyruvate dehydrogenase complex converts pyruvate into acetyl-CoA. wikipedia.orgbyjus.com This reaction is a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.

Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. byjus.com The subsequent series of reactions in the TCA cycle leads to the complete oxidation of the acetyl group to carbon dioxide, generating reducing equivalents (NADH and FADH2) that are used in the electron transport chain to produce ATP. byjus.com Succinyl-CoA, another CoA derivative, is an intermediate in the TCA cycle itself. oregonstate.edu Therefore, an adequate supply of CoA is essential for the continuous operation of this central metabolic hub. byjus.com

Lipid Metabolism, Fatty Acid Synthesis, and Beta-Oxidation

Coenzyme A is at the heart of lipid metabolism, participating in both the synthesis and breakdown of fatty acids. elsevierpure.comnih.gov

Fatty Acid Synthesis: The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to form malonyl-CoA. oregonstate.edu Both acetyl-CoA and malonyl-CoA are then transferred to the acyl carrier protein (ACP), a protein that itself requires a 4'-phosphopantetheine prosthetic group derived from pantothenic acid for its function. elsevierpure.comoregonstate.edu The growing fatty acid chain is covalently attached to the ACP during the elongation process. oregonstate.edu

Beta-Oxidation: The breakdown of fatty acids for energy production, known as beta-oxidation, also requires CoA. wikipedia.org Fatty acids are first activated by being attached to CoA to form acyl-CoA molecules. These acyl-CoAs are then sequentially oxidized in a four-step process within the mitochondria, with each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, which can then enter the TCA cycle. wikipedia.org

Protein and Amino Acid Metabolism

The metabolism of many amino acids intersects with the metabolic pathways that utilize CoA derivatives. Several amino acids, after the removal of their amino group (transamination or deamination), are converted into intermediates that can enter the central metabolic pathways. For example, the carbon skeletons of some amino acids can be broken down into acetyl-CoA or succinyl-CoA, which can then be oxidized in the TCA cycle for energy or used in biosynthetic pathways. elsevierpure.com

Conversely, the non-essential amino acids can be synthesized from intermediates of glycolysis and the TCA cycle. Since CoA is essential for the functioning of the TCA cycle, it indirectly supports the synthesis of these amino acids. wikipedia.org

Nucleic Acid Metabolism

While the direct role of D-pantothenic acid derivatives in the primary synthesis of purine (B94841) and pyrimidine (B1678525) bases is not as prominent as in carbohydrate and lipid metabolism, CoA plays an important supporting role. The synthesis of the purine ring, for instance, requires precursors derived from amino acids and the one-carbon pool, which are metabolically linked to pathways dependent on CoA.

More significantly, the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA, involves the enzyme thymidylate synthase, which requires a steady supply of methylene-tetrahydrofolate. The regeneration of tetrahydrofolate is linked to the metabolism of serine, which can be derived from the glycolytic intermediate 3-phosphoglycerate. As CoA is central to glucose metabolism, it indirectly supports the pathways that provide precursors for nucleotide synthesis. nih.gov

Enzymology and Catalytic Functions

Pantothenate Kinase: Mechanism and Regulatory Significance

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the CoA biosynthetic pathway. wikipedia.org It catalyzes the phosphorylation of pantothenate to produce 4'-phosphopantothenate, a reaction that consumes one molecule of ATP. wikipedia.org This initial step is a critical regulatory point for the entire pathway. wikipedia.org

Mechanism: The catalytic mechanism of PanK is a compulsory ordered process where ATP binds first, followed by pantothenate. nih.gov For the eukaryotic PanK-II, the proposed mechanism for the phosphoryl transfer is a concerted one with a dissociative transition state. wikipedia.org Key residues are involved in orienting the substrates within the active site. For instance, in PanK-II, Lys-101 is crucial for ATP binding, while residues such as Asp-127, Tyr-240, and His-177 interact with pantothenate through hydrogen bonds. wikipedia.org

Regulatory Significance: The activity of pantothenate kinase is tightly regulated through feedback inhibition by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov This inhibition is a key mechanism for controlling the intracellular concentration of CoA. wikipedia.org The different isoforms of PanK exhibit varying sensitivities to this feedback inhibition. For example, human PanK2 is more strongly inhibited by acetyl-CoA than PanK1β. wikipedia.org CoA exerts its inhibitory effect by competing with ATP for the same binding site. wikipedia.orgnih.gov This competitive inhibition provides a mechanism to coordinate CoA production with the energy status of the cell. nih.gov

Interactive Data Table: Inhibition of Human Pantothenate Kinase Isoforms by Acetyl-CoA

| Isoform | IC50 for Acetyl-CoA (µM) |

| PanK1β | ~5 |

| PanK2 | ~0.1 |

| PanK3 | More potently inhibited than PanK1 isoforms |

IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. wikipedia.org

Phosphopantothenoylcysteine Synthetase Activity

Following the phosphorylation of pantothenate, the next step in the CoA biosynthetic pathway is catalyzed by phosphopantothenoylcysteine synthetase (PPCS). wikipedia.orgasm.org This enzyme facilitates the condensation of 4'-phosphopantothenate with a cysteine molecule to form 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.org This reaction is coupled with the hydrolysis of ATP. wikipedia.orgnih.gov In some bacteria, PPCS and the subsequent enzyme, phosphopantothenoylcysteine decarboxylase (PPCDC), exist as a bifunctional enzyme encoded by the coaBC gene. nih.gov The activity of PPCS is essential for the continuation of the CoA synthesis pathway, as its product, PPC, is the substrate for the next enzymatic step. wikipedia.org

Pantetheinase Functionality in Cellular Processing

Pantetheinase is an enzyme that plays a crucial role in the recycling of pantothenate through the breakdown of pantetheine (B1680023). nih.govrsc.org It catalyzes the hydrolysis of pantetheine into two products: pantothenic acid (vitamin B5) and cysteamine. nih.govrsc.org This process is part of the "salvage pathway" for CoA biosynthesis, allowing for the reuse of pantothenate. rsc.org The vanin family of genes encodes for pantetheinase isoforms. nih.govnih.gov

The function of pantetheinase is significant in various cellular processes. The liberated pantothenic acid can be re-utilized for de novo CoA synthesis. nih.gov The other product, cysteamine, is a potent antioxidant. nih.gov Pantetheinase activity is observed across a pH range of 4-8, with an optimal pH of 6.5-7.5 for the enzyme in leukocytes. nih.gov

Role of Ketopantoate Hydroxymethyltransferase in Synthesis

Ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, catalyzes the first committed step in the de novo biosynthesis of pantothenate in organisms like Escherichia coli. nih.govresearchgate.netnih.gov This enzyme facilitates the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate. researchgate.netnih.gov Ketopantoate is a precursor to pantoate, which is then condensed with β-alanine to form pantothenate. nih.gov

Enzyme-Substrate Interactions and Binding Affinities

The interaction between enzymes and their substrates, such as D-pantothenic acid, is fundamental to their catalytic function. The binding affinity, often represented by the Michaelis constant (Km), indicates the concentration of substrate at which the enzyme reaches half of its maximum velocity. echemi.com A lower Km value generally signifies a higher binding affinity. echemi.com

In the case of pantothenate kinase, the binding of pantothenate is a critical step. nih.gov Structural studies of E. coli PanK (EcPanK) have revealed that the carboxylate group of pantothenate forms hydrogen bonds with the residues Asn282 and Tyr240 in the active site. nih.gov The binding pocket also contains a number of hydrophobic and aromatic residues. nih.gov

Cellular and Molecular Mechanisms of D Pantothenic Acid Action

Acylation and Acetylation in Signal Transduction

D-pantothenic acid, in its bioactive form as CoA, is essential for acylation and acetylation reactions. drugbank.com These post-translational modifications are critical for regulating the function of proteins involved in signal transduction. Acetylation, the addition of an acetyl group from acetyl-CoA, can alter the charge, structure, and function of signaling proteins. oregonstate.edu This modification plays a role in regulating the activity of peptide hormones and can influence the subcellular localization and half-life of many signaling molecules and transcription factors. oregonstate.edu

Protein kinases, key players in signal transduction, can have their activity modulated by acetylation within their ATP-binding pockets. nih.gov For some kinases, acetylation enhances their ability to bind ATP and phosphorylate target proteins, thereby amplifying downstream signaling cascades. nih.gov Conversely, for other kinases, acetylation can have an inhibitory effect. nih.gov

Enzyme Activation and Deactivation Processes

The synthesis of CoA from pantothenic acid is a multi-step enzymatic process, with pantothenate kinase being a key regulatory enzyme. nih.govnumberanalytics.com The activity of pantothenate kinase itself is subject to feedback inhibition by CoA and its derivatives, ensuring a tightly controlled supply of CoA within the cell. numberanalytics.com This regulation highlights the central role of D-pantothenic acid in maintaining metabolic homeostasis.

CoA and its thioester derivatives, such as acetyl-CoA, are indispensable for the activity of numerous enzymes. oregonstate.edu These enzymes are involved in critical metabolic pathways, including the citric acid cycle, where acetyl-CoA is a key substrate for energy production. numberanalytics.com Furthermore, CoA-dependent enzymes are essential for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine. drugbank.comoregonstate.edu The availability of D-pantothenic acid directly impacts the synthesis of CoA, which in turn governs the activation and deactivation of these vital enzymatic processes. numberanalytics.com

Modulation of Gene Expression Profiles

D-pantothenic acid has been shown to modulate the expression of a variety of genes, influencing cellular processes such as inflammation and antioxidant defense. nih.gov

GeneChip Array Analysis in Dermal Fibroblasts

Studies utilizing GeneChip Human Exon 1.0 ST Array technology on human dermal fibroblasts have revealed that D-pantothenic acid can significantly alter gene expression profiles. nih.gov In these in vitro experiments, treatment of dermal fibroblasts with pantothenate led to the differential regulation of a number of genes. nih.gov This suggests a molecular basis for the observed effects of pantothenic acid on fibroblast proliferation and function. nih.gov

Regulation of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) Expression

Research has identified that D-pantothenic acid treatment can lead to the upregulation of genes encoding for the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human dermal fibroblasts. nih.gov Both IL-6 and IL-8 are known to be involved in the inflammatory response and wound healing processes. nih.govnih.gov Their expression is often induced in response to tissue injury and infection. nih.gov The modulation of these cytokine genes by D-pantothenic acid points to its potential role in orchestrating the cellular responses during tissue repair. nih.gov

Induction of HMOX-1 and Other Significantly Regulated Genes

One of the key genes found to be induced by D-pantothenic acid in dermal fibroblasts is Heme Oxygenase-1 (HMOX-1). nih.gov HMOX-1 is a critical enzyme in the cellular antioxidant defense system, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide. nih.govnih.gov The induction of HMOX-1 is a well-established cellular response to oxidative stress. researchgate.net This induction is often mediated by the transcription factor Nrf2, which binds to antioxidant response elements (AREs) in the promoter region of the HMOX-1 gene. researchgate.net The upregulation of HMOX-1 by D-pantothenic acid has been confirmed at both the mRNA and protein levels. nih.gov

In addition to HMOX-1, IL-6, and IL-8, GeneChip analysis has identified other genes that are significantly regulated by D-pantothenic acid in dermal fibroblasts. nih.gov These include Id1, HspB7, CYP1B1, and MARCH-II. nih.gov The diverse functions of these genes suggest that D-pantothenic acid exerts a broad influence on cellular pathways related to proliferation, stress response, and metabolism.

Table 1: Significantly Regulated Genes in Dermal Fibroblasts by D-Pantothenic Acid

| Gene | Function | Regulation |

| IL-6 | Inflammatory cytokine | Upregulated |

| IL-8 | Inflammatory cytokine | Upregulated |

| HMOX-1 | Antioxidant enzyme | Upregulated |

| Id1 | Transcriptional regulator | Upregulated |

| HspB7 | Heat shock protein | Upregulated |

| CYP1B1 | Cytochrome P450 enzyme | Upregulated |

| MARCH-II | E3 ubiquitin ligase | Upregulated |

Cellular Antioxidant Defense Mechanisms

D-pantothenic acid contributes to cellular antioxidant defense through multiple mechanisms. A primary way is by supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net Studies have shown that supplementation with pantothenic acid can increase cellular GSH levels, which is crucial for protecting cells against peroxidative damage. drugbank.comresearchgate.net This increase in GSH is thought to be linked to the role of CoA in boosting ATP production, which is required for GSH synthesis. researchgate.net

Furthermore, the induction of HMOX-1 by D-pantothenic acid represents another key aspect of its antioxidant function. nih.gov By upregulating this enzyme, cells can more effectively neutralize the pro-oxidant effects of free heme and produce antioxidant molecules like biliverdin and bilirubin. nih.gov Functional studies have confirmed that fibroblasts cultured with panthenol, a precursor to pantothenic acid, exhibit enhanced suppression of free radical formation. nih.gov This indicates that D-pantothenic acid plays a significant role in fortifying the cell's ability to withstand oxidative stress. researchgate.net

Influence on Glutathione Levels

D-Pantothenic acid indirectly enhances cellular glutathione (GSH) levels by bolstering the energetic status of the cell. nih.gov Research has demonstrated that incubating cells with pantothenic acid leads to an increase in the content of free glutathione. nih.gov This effect is not a result of direct radical scavenging by pantothenic acid but is instead linked to its role as a precursor for CoA. nih.govharvard.edu

Studies in various cell types, including human lymphoblastoid (Jurkat) cells and Ehrlich ascites tumor cells, have substantiated this mechanism, showing an increased glutathione content and a higher GSH/GSSG ratio following incubation with pantothenic acid. nih.govnih.gov

Protection Against Peroxidative Damage

D-Pantothenic acid provides significant protection against peroxidative damage to cellular components, particularly lipids, through at least two distinct CoA-dependent mechanisms. nih.govharvard.eduwikipedia.org

First, the elevation of glutathione levels, as detailed in the previous section, is a primary defense against oxidative stress. oregonstate.edunih.govnih.gov Glutathione is a key player in detoxifying reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase, which neutralizes lipid hydroperoxides and prevents the propagation of lipid peroxidation. nih.gov By increasing the cellular pool of glutathione, pantothenic acid enhances the cell's capacity to handle oxidative insults induced by agents like Fenton reaction reagents (Fe²+ + H₂O₂). nih.govharvard.edu

Second, pantothenic acid protects against peroxidative damage by increasing the cellular concentration of CoA itself. harvard.edu CoA and its derivatives are essential for the repair of damaged cell membranes. Specifically, they are required for the synthesis and acylation of phospholipids, which are critical for maintaining membrane integrity. harvard.edu Research on Ehrlich ascites tumor cells showed that preincubation with pantothenic acid not only reduced lipid peroxidation but also partly protected the plasma membrane against leakiness. harvard.edu This protective effect was linked to a significant increase in cellular CoA and an enhanced incorporation of fatty acids into phospholipids. harvard.edu Compounds like homopantothenic acid, which are not precursors of CoA, failed to offer this protection, underscoring the central role of CoA in this process. harvard.edu By facilitating the repair of oxidized membrane lipids, CoA helps to diminish the propagation of lipid peroxidation. harvard.edu

Compartmentalization and Activation of Hormones and Transcription Factors

The influence of D-pantothenic acid on hormones and transcription factors is mediated through the functions of its metabolic product, Coenzyme A, and its derivatives, particularly acetyl-CoA. oregonstate.edunih.gov These molecules are central to cellular signaling and the regulation of gene expression.

Coenzyme A is indispensable for the synthesis of various hormones, including steroid hormones and melatonin. oregonstate.edu The intracellular concentration and distribution of CoA and its derivatives within different cellular compartments are controlled by extracellular signals such as hormones, nutrients, and cellular stress. nih.gov This indicates a feedback loop where hormones can influence CoA levels, and in turn, CoA is necessary for hormone synthesis.

A more direct link to the activation of transcription factors is found in the process of protein acetylation. oregonstate.edunih.gov Acetyl-CoA is the universal donor of the acetyl group for the post-translational modification of proteins, including histones and non-histone proteins like transcription factors. oregonstate.eduimrpress.com The acetylation of histones by histone acetyltransferases (HATs) weakens the association of histones with DNA, making the chromatin more accessible to the transcriptional machinery and generally leading to transcriptional activation. wikipedia.org

Furthermore, acetyl-CoA has been shown to directly stimulate RNA polymerase II transcription by increasing the affinity of the general transcription factor TFIID for promoter DNA. nih.govnih.gov This action occurs in a TBP-associated factor (TAF)-dependent manner and indicates that acetyl-CoA can function as a direct cofactor in the control of gene expression. nih.govnih.gov

Studies have also demonstrated that pantothenate treatment can directly modulate gene expression. In human dermal fibroblasts, pantothenate was found to regulate a number of genes, including those coding for interleukin (IL)-6, IL-8, and heme oxygenase-1 (HMOX-1), providing insight into its molecular effects on cell proliferation and wound healing. nih.gov

Cellular Uptake and Transport Mechanisms

Intestinal Absorption Pathways

The absorption of D-pantothenic acid from the intestinal lumen into the enterocytes is a multi-step process that begins with the digestion of its dietary forms and culminates in its transport across the intestinal epithelium.

Hydrolysis of CoA and ACP to Free Pantothenic Acid

In the diet, pantothenic acid is predominantly found as components of Coenzyme A (CoA) and acyl carrier protein (ACP). nih.govnih.gov For the intestinal cells to absorb this vitamin, it must first be converted into its free form. This conversion is a cascade of hydrolytic events that occurs within the intestinal lumen. The process involves the action of several intestinal enzymes, including pyrophosphatases and phosphatases, which sequentially break down CoA and ACP. nih.gov This initial hydrolysis yields 4'-phosphopantetheine (B1211885). Subsequently, 4'-phosphopantetheine is dephosphorylated to pantetheine (B1680023). The final and crucial step is the hydrolysis of pantetheine by the intestinal enzyme pantetheinase, which cleaves pantetheine into free pantothenic acid and cysteamine. nih.gov Studies on rat intestinal mucosa have shown that pantetheinase is a highly active enzyme with a Michaelis constant (Km) of 4.6 µM, indicating a high affinity for its substrate. nih.gov

Sodium-Dependent Active Transport Systems

The primary mechanism for the absorption of free pantothenic acid in the intestine is a carrier-mediated active transport process that is dependent on the presence of sodium ions. nih.govnih.gov This transport is facilitated by the Sodium-Dependent Multivitamin Transporter (SMVT), a protein encoded by the SLC5A6 gene. nih.gov The SMVT system is responsible for the uptake of several water-soluble vitamins, including biotin (B1667282) and lipoic acid, and is expressed in the brush border membrane of intestinal cells. nih.gov The transport of pantothenic acid via SMVT is a saturable process, meaning that the rate of transport reaches a maximum at high concentrations of the vitamin. nih.gov This active transport allows for the accumulation of pantothenic acid within the intestinal cells against a concentration gradient. nih.gov

Cellular Uptake Across Specific Biological Barriers

Once absorbed from the intestine and circulated in the bloodstream, D-pantothenic acid must cross several biological barriers to reach various tissues and exert its physiological functions. This transport is also a mediated process, ensuring a regulated supply of the vitamin to critical organs.

Blood-Brain Barrier Transport Dynamics

The transport of D-pantothenic acid across the blood-brain barrier (BBB) is crucial for the synthesis of CoA in the central nervous system. This transport is mediated by a saturable, low-capacity transport system. Current time information in Bangalore, IN. Research using an in situ rat brain perfusion technique has elucidated the kinetic parameters of this transport system. The Michaelis-Menten constant (Km) for D-pantothenic acid transport across the rat BBB was determined to be 19 µM, with a maximal influx rate (Vmax) of 0.21 nmol/g of brain/min. Current time information in Bangalore, IN. This transport system is consistent with the function of the Sodium-Dependent Multivitamin Transporter (SMVT), which has been identified as the major transporter for pantothenic acid at the human BBB. nih.gov Knock-down studies in human cerebral microvascular endothelial cells have shown that SMVT accounts for 98.6% of the total uptake of pantothenic acid. nih.gov

Kinetic Parameters of D-Pantothenic Acid Transport Across the Blood-Brain Barrier (Rat Model)

| Parameter | Value | Reference |

|---|---|---|

| Michaelis-Menten Constant (Km) | 19 µM | Current time information in Bangalore, IN. |

| Maximal Influx Rate (Vmax) | 0.21 nmol/g of brain/min | Current time information in Bangalore, IN. |

Placental and Organ-Specific Transport

The transfer of D-pantothenic acid from the maternal to the fetal circulation is essential for fetal development and is facilitated by transport systems in the placenta. Studies using human placental choriocarcinoma cells (JAr and BeWo), which serve as in vitro models of the placental barrier, have demonstrated the presence of a sodium-dependent transport system for pantothenic acid. researchgate.net Kinetic analysis in JAr cells revealed a single saturable transport system with a Michaelis-Menten constant (Km) of 2.1 ± 0.2 µM and a maximal velocity (Vmax) of 341 ± 12 pmol/mg of protein per 10 minutes. researchgate.net The sigmoidal relationship between the uptake rate and sodium concentration, with a Hill coefficient of 1.6, suggests an electrogenic process with a coupling ratio of more than one sodium ion per molecule of pantothenate. researchgate.net

The Sodium-Dependent Multivitamin Transporter (SMVT) is widely expressed in various tissues, including the kidney, liver, and heart, indicating its role in the organ-specific uptake of pantothenic acid. nih.gov In the kidney, a sodium-dependent transport mechanism with a Km of 7.30 µM and a Vmax of 23.8 pmol/mg protein per minute has been identified in brush-border membrane vesicles, playing a role in the reabsorption of the vitamin. nih.gov The liver also demonstrates significant uptake of pantothenic acid, which is crucial for its high metabolic activity and role in CoA synthesis. nih.gov

Kinetic Parameters of D-Pantothenic Acid Transport in Human Placental Choriocarcinoma Cells (JAr)

| Parameter | Value | Reference |

|---|---|---|

| Michaelis-Menten Constant (Km) | 2.1 ± 0.2 µM | researchgate.net |

| Maximal Velocity (Vmax) | 341 ± 12 pmol/mg of protein/10 min | researchgate.net |

| Hill Coefficient (for Na+) | 1.6 | researchgate.net |

Regulatory Aspects of Cellular Transport

The cellular transport of D-pantothenic acid is a tightly regulated process, primarily managed through the sodium-dependent multivitamin transporter (SMVT), a protein encoded by the SLC5A6 gene. nih.govwikipedia.org This transporter is not exclusive to pantothenic acid; it also facilitates the uptake of biotin and lipoic acid. nih.govhelsinki.finih.gov The regulation of SMVT activity is crucial for maintaining intracellular homeostasis of these essential vitamins. The transport mechanism is an active, carrier-mediated process that depends on a sodium gradient. nih.govontosight.ai Research, particularly utilizing human-derived intestinal epithelial cells like Caco-2, has revealed that the uptake process is subject to intracellular regulation by complex signaling pathways. nih.gov Key among these are pathways involving Protein Kinase C (PKC) and calmodulin. nih.gov These regulatory mechanisms allow cells to modulate the rate of pantothenic acid uptake in response to various cellular signals and conditions.

Role of Protein Kinase C in Uptake

Protein Kinase C (PKC), a family of serine/threonine kinases, plays a significant role in modulating the function of the sodium-dependent multivitamin transporter (SMVT) and, consequently, the uptake of D-pantothenic acid. nih.govnih.gov Activation of PKC has been shown to influence the transport activity, although the precise effects can be complex and dependent on the specific PKC isoform and cell type.

Studies on biotin transport, which shares the SMVT with pantothenic acid, have provided significant insights. nih.gov Research in Caco-2 cells has demonstrated that the uptake of biotin is regulated by a PKC-mediated pathway. nih.gov Treatment of these cells with activators of PKC, such as phorbol (B1677699) esters, leads to a decrease in the Vmax (maximum transport velocity) of the SMVT for biotin, without significantly altering the Km (the substrate concentration at half-maximum velocity). This suggests that PKC activation reduces the number of active transporter units at the cell membrane rather than changing the affinity of the transporter for its substrate.

Table 1: Effect of PKC Modulators on SMVT-Mediated Transport

| Modulator | Type | Observed Effect on Transport | Proposed Mechanism |

|---|---|---|---|

| Phorbol Esters (e.g., PMA) | Activator | Inhibition of uptake | Downregulation of transporter number at the cell surface via phosphorylation. |

| Staurosporine | Inhibitor | Reversal of PMA-induced inhibition | Prevents phosphorylation of the transporter or related proteins. |

This table summarizes findings from studies on SMVT regulation, primarily using biotin as the substrate, which are applicable to pantothenic acid due to the shared transport mechanism.

Calmodulin-Dependent Regulatory Pathways

In addition to Protein Kinase C, the cellular uptake of D-pantothenic acid via the SMVT is also under the control of calcium/calmodulin-dependent regulatory pathways. nih.gov Calmodulin is a ubiquitous, small, calcium-binding protein that acts as a versatile intracellular Ca2+ sensor. mdpi.comnih.gov When intracellular calcium levels rise, calcium ions bind to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of a wide range of target proteins, including transporters.

Research has established a connection between Ca2+/calmodulin-mediated pathways and the regulation of SMVT activity. nih.gov In experimental models using Caco-2 cells, increasing intracellular Ca2+ concentration leads to an inhibition of biotin (and by extension, pantothenic acid) uptake. This inhibitory effect is mediated through the Ca2+/calmodulin complex. The use of calmodulin antagonists can prevent this calcium-induced inhibition, confirming the role of calmodulin in this regulatory process.

The exact mechanism by which the Ca2+/calmodulin complex regulates the SMVT is still under investigation. However, it is hypothesized that, similar to the PKC pathway, it may involve the phosphorylation of the SMVT protein by a Ca2+/calmodulin-dependent protein kinase (CaMK). mdpi.com This phosphorylation could lead to a decrease in the number of functional transporters at the cell surface. This dual regulation by both PKC and Ca2+/calmodulin pathways provides the cell with a sophisticated system to finely tune the uptake of essential nutrients like pantothenic acid in response to a variety of intracellular signals.

Table 2: Key Components in Calmodulin-Dependent Regulation of SMVT

| Component | Role | Effect on Pantothenic Acid Uptake |

|---|---|---|

| Calcium (Ca2+) | Second Messenger | Increased intracellular levels inhibit uptake. |

| Calmodulin (CaM) | Ca2+ Sensor Protein | Binds Ca2+ and interacts with target proteins to mediate the inhibitory signal. nih.gov |

| Calmodulin Antagonists | Inhibitors | Block the inhibitory effect of the Ca2+/Calmodulin complex. |

| Ca2+/Calmodulin-Dependent Kinase (CaMK) | Effector Protein (Hypothesized) | May phosphorylate the SMVT, leading to its inactivation or internalization. mdpi.com |

Isomerism and Enantiomeric Biological Activity

Biological Activity of the D-Isomer (D-Pantothenic Acid)

Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity. libretexts.orglibretexts.orgdrugbank.com This form is an essential nutrient for many animals and is required for the synthesis of coenzyme A (CoA) and the acyl carrier protein (ACP). drugbank.comeujournal.org

D-pantothenic acid is a precursor for CoA, a vital coenzyme involved in numerous metabolic pathways. invivochem.com The synthesis of CoA from D-pantothenic acid is a five-step enzymatic process. wikipedia.orgnih.gov The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PANK). nih.govoregonstate.edu This enzyme is subject to feedback inhibition by CoA and its acyl derivatives, thus regulating the intracellular levels of CoA. invivochem.comresearchgate.net

CoA and its derivatives, such as acetyl-CoA and succinyl-CoA, are crucial for:

Energy metabolism: They are central to the citric acid cycle (Krebs cycle) for the generation of energy from carbohydrates, fats, and proteins. libretexts.orginvivochem.com

Fatty acid metabolism: CoA is required for both the synthesis and degradation of fatty acids. drugbank.cominvivochem.com

Synthesis of vital compounds: It is involved in the biosynthesis of cholesterol, steroid hormones, vitamins A and D, the neurotransmitter acetylcholine, and the heme component of hemoglobin. libretexts.orgdrugbank.com

Furthermore, the 4'-phosphopantetheinyl moiety derived from D-pantothenic acid is an essential prosthetic group for acyl carrier protein (ACP), which is a key component of the fatty acid synthase complex. eujournal.orgoregonstate.edu

Antagonistic Effects of the L-Isomer (L-Pantothenic Acid)

In contrast to the biologically active D-isomer, the levorotatory (L) form of pantothenic acid does not possess biological activity and can act as an antagonist to the D-enantiomer. libretexts.orglibretexts.orgdrugbank.com Studies in animals have demonstrated that L-pantothenic acid can interfere with the metabolic functions of D-pantothenic acid. nih.gov

For instance, in animal studies, the administration of L-pantothenate to subjects on a pantothenate-deficient diet led to a significant decrease in growth rate and the appearance of deficiency symptoms. nih.gov These effects could be reversed by the simultaneous administration of D-pantothenic acid, confirming the antagonistic relationship. nih.gov Research suggests that the inhibitory effect of L-pantothenate on D-pantothenate can be significant, with one study indicating a complete recovery in rats when the ratio of L-pantothenate to D-pantothenate was 100:1. nih.gov This antagonism also extends to lipid metabolism, affecting liver levels of total lipids, total cholesterol, and triglycerides. nih.gov

Stereospecificity in Metabolic Pathways

The metabolic pathways involving pantothenic acid exhibit a high degree of stereospecificity, meaning that the enzymes involved can distinguish between the D- and L-isomers. The primary enzyme in the CoA biosynthetic pathway, pantothenate kinase (PANK), specifically acts on D-pantothenic acid. nih.govoregonstate.edunih.gov Inactivating mutations in the human PANK2 gene, which encodes for a specific isoform of pantothenate kinase, lead to a rare inherited disorder called pantothenate kinase-associated neurodegeneration (PKAN). nih.govnih.govradiopaedia.org This condition highlights the critical and specific role of D-pantothenic acid phosphorylation in metabolism.

The transport of pantothenic acid into cells is also a stereospecific process. Free pantothenic acid is absorbed into intestinal cells via a saturable, sodium-dependent active transport system that is specific for the D-isomer. libretexts.orglibretexts.org

This strict stereospecificity underscores the importance of the D-configuration for the biological functions of pantothenic acid, from its initial uptake to its incorporation into the essential coenzymes CoA and ACP.

Interactions and Antagonism in Biochemical Systems

Competitive Inhibition by L-Pantothenic Acid

The dextrorotatory (D) isomer of pantothenic acid is the biologically active form, while the levorotatory (L) isomer is considered biologically inactive and can act as an antagonist to D-pantothenic acid. caymanchem.comdrugbank.comnih.gov This antagonism is a result of competitive inhibition, where L-pantothenic acid competes with D-pantothenic acid for binding to enzymes and transport systems. karger.comwikipedia.org

Research has demonstrated this antagonistic relationship in animal models. For instance, studies in rats have shown that the presence of L-pantothenic acid can counteract the effects of D-pantothenic acid. karger.com In one study, the growth of rats fed a diet containing L-pantothenate was significantly hindered but was restored upon the simultaneous addition of D-pantothenate. nih.gov Complete recovery was observed when the ratio of L-pantothenate to D-pantothenate reached 100:1, highlighting the competitive nature of the inhibition. nih.gov

Interplay with Biotin (B1667282) Transport Systems

The absorption of D-pantothenic acid from the intestine is an active process mediated by a specific carrier, the sodium-dependent multivitamin transporter (SMVT). basicmedicalkey.comresearchgate.netnih.gov This transporter is also responsible for the uptake of other water-soluble vitamins, most notably biotin (vitamin B7) and lipoic acid. basicmedicalkey.comnih.gov

The shared transport system leads to competitive interactions between these vitamins for absorption. Studies have shown that pantothenic acid can competitively inhibit the uptake of biotin. researchgate.net Kinetic studies have revealed that the presence of pantothenic acid increases the apparent Michaelis constant (Km) of biotin uptake without significantly changing the maximum velocity (Vmax), a characteristic feature of competitive inhibition. researchgate.net

The SMVT system, the product of the SLC5A6 gene, is crucial for maintaining adequate levels of these essential micronutrients. basicmedicalkey.comnih.gov The affinity of the human SMVT for pantothenic acid and biotin is in the micromolar range, indicating a high-affinity transport system. nih.gov This interplay underscores the importance of a balanced intake of these vitamins to ensure proper absorption and avoid competitive antagonism at the level of intestinal transport.

Modulatory Effects on Lipid Metabolism by Antagonists

Antagonists of D-pantothenic acid can significantly impact lipid metabolism, primarily due to the central role of Coenzyme A in the synthesis and breakdown of fats. medchemexpress.commedchemexpress.comnih.gov By interfering with the synthesis of functional CoA, these antagonists can disrupt normal lipid homeostasis.

L-pantothenic acid, as a direct antagonist, has been shown to affect lipid levels in animal studies. nih.gov In rats fed diets containing L-pantothenate, there were notable changes in liver levels of total lipids, total cholesterol, and triglycerides. nih.gov These effects were reversible with the addition of sufficient D-pantothenic acid, further confirming the antagonistic mechanism. nih.gov

Other compounds have also been identified as antagonists of pantothenic acid with effects on lipid metabolism. For example, pantoylaminoethanethiol has been shown to be an antagonist of both pantothenic acid and pantetheine (B1680023). nih.gov Another antagonist, calcium homopantothenate, is used in some countries to enhance mental function but can lead to a state of pantothenic acid deficiency. oregonstate.edu

The derivative of pantothenic acid, pantethine, which is composed of two pantothenic acid molecules, has been studied for its effects on lipid metabolism. wikipedia.orgresearchgate.netpantesin.com Pantethine is thought to inhibit cholesterol synthesis and accelerate fatty acid metabolism by inhibiting acetyl-CoA carboxylase and increasing CoA levels in the cytoplasm. researchgate.net

The following table summarizes the effects of D-pantothenic acid antagonists on lipid metabolism based on research findings:

| Antagonist | Organism | Observed Effects on Lipid Metabolism | Reference |

| L-Pantothenic Acid | Rats | Increased liver levels of total lipid, total cholesterol, and triglyceride. nih.gov | nih.gov |

| Pantethine | Humans | Lowered LDL cholesterol. wikipedia.org | wikipedia.org |

| Pantethine | Humans | Decreased concentrations of total cholesterol, LDL cholesterol, and non-HDL cholesterol. oregonstate.edu | oregonstate.edu |

Advanced Research Methodologies and Analytical Techniques

Spectrophotometric Assays for Quantification

Spectrophotometry offers a straightforward and cost-effective approach for the quantification of D-pantothenic acid and its salts. These assays are typically based on the principle that the target analyte absorbs light at a specific wavelength. A study focusing on the development and validation of a UV-visible spectrophotometric method for Calcium Pantothenate, a salt of pantothenic acid, identified an absorption maximum (λ max) at 212 nm in a methanol (B129727) and water solvent system. ijpsjournal.com This method demonstrated linearity over a concentration range of 5 to 25 µg/ml, proving its suitability for routine analysis. ijpsjournal.com

Another application of spectrophotometry is in microbiological assays, where the growth of certain microorganisms is dependent on the presence of pantothenic acid. The turbidity of the resulting microbial culture, measured photometrically at 546 nm, is proportional to the concentration of the vitamin. sigmaaldrich.com This method is particularly useful for assessing the vitamin's biological activity. sigmaaldrich.com Furthermore, spectrophotometry has been used as a comparative method to validate results obtained from other analytical techniques, such as differential pulse voltammetry. researchgate.net

| Method | λ max | Concentration Range | Reference |

| UV-Visible Spectrophotometry | 212 nm | 5-25 µg/ml | ijpsjournal.com |

| Microbiological Assay (Turbidity) | 546 nm | Varies based on microbial growth | sigmaaldrich.com |

Chromatographic Separation Techniques

Chromatography is a powerful and versatile technique for separating and quantifying components within a mixture. It is widely employed for the analysis of D-pantothenic acid sodium salt and other B vitamins. The fundamental principle involves the differential partitioning of the analyte between a stationary phase and a mobile phase. asbmb.org

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone for the analysis of D-pantothenic acid and its salts in various samples, including pharmaceutical preparations and cosmetics. nih.govnih.gov This technique offers high resolution, sensitivity, and specificity.

A common approach involves reverse-phase chromatography using a C18 column. researchgate.net In one method, the mobile phase consisted of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer (pH 2.5), with UV detection at 204 nm. researchgate.net This method successfully separated calcium pantothenate with a retention time of 5.3 minutes. researchgate.net Another validated HPLC-UV method for the simultaneous quantification of curcumin (B1669340) and D-panthenol (the alcohol analog of pantothenic acid) utilized a C18 column with a gradient mobile phase of 0.001% v/v phosphoric acid and methanol. nih.gov This method demonstrated linearity for D-panthenol over a concentration range of 0.39-25 μg/mL. nih.gov

The choice of column and mobile phase is critical for achieving optimal separation. Mixed-mode stationary phase columns, such as Primesep 200 and Primesep 100, have also been employed for the analysis of panthenol. sielc.comsielc.com These methods often use a simple mobile phase of water, acetonitrile, and an acid buffer, with UV detection at 200 nm. sielc.comsielc.com

| Column Type | Mobile Phase | Detection Wavelength | Analyte | Reference |

| C18 | Acetonitrile and potassium dihydrogen phosphate (pH 2.5) | 204 nm | Calcium Pantothenate | researchgate.net |

| C18 | 0.001% v/v phosphoric acid and methanol (gradient) | Not Specified | D-Panthenol | nih.gov |

| Primesep 200 | Water, acetonitrile, and phosphoric acid | 200 nm | Panthenol | sielc.com |

| Primesep 100 | Water, acetonitrile, and sulfuric acid | 200 nm | Panthenol | sielc.com |

| Aminopropyl-loaded silica (B1680970) gel | Phosphate buffer | 210 nm | Calcium Pantothenate | nih.gov |

Thin-Layer Chromatography (TLC) for Vitamin Separation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the separation and identification of water-soluble vitamins, including pantothenic acid. nih.gov The principle of TLC relies on the differential migration of analytes on a thin layer of adsorbent material (stationary phase) as a solvent mixture (mobile phase) moves up the plate. asbmb.org

Developing an optimal TLC system for separating a mixture of hydrophilic vitamins can be challenging due to their diverse chemical properties. nih.gov However, techniques like using a stationary phase gradient can enhance resolution. nih.gov For the analysis of phospholipids, a common TLC protocol involves using a silica gel stationary phase and a mobile phase consisting of a mixture of organic solvents like chloroform, ethanol, water, and triethylamine. nih.gov While specific mobile phases for D-pantothenic acid sodium salt are tailored to the sample matrix, the general principles of separation based on polarity apply. The separated compounds are visualized, often using iodine vapor or specific spray reagents. avantiresearch.com

Voltammetric and Electrochemical Methods

Electrochemical methods offer a highly sensitive and selective alternative for the determination of D-pantothenic acid and its derivatives. These techniques measure the current response of an electroactive species to an applied potential.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) is a particularly effective electrochemical technique for quantifying low concentrations of analytes. wikipedia.org It enhances sensitivity by minimizing the contribution of the charging current to the total measured current. wikipedia.org DPV has been successfully applied to the direct determination of D-panthenol and the salt of pantothenic acid in cosmetic and pharmaceutical products. researchgate.net This method involves studying the cathodic reduction of the analyte at a modified electrode. researchgate.net The peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantitative analysis. wikipedia.org For some analytes, DPV can achieve detection limits in the range of 10⁻⁸ M. wikipedia.org

Carbon Paste and Metal Oxide Modified Electrodes

To enhance the sensitivity and selectivity of electrochemical measurements, working electrodes are often modified. Carbon paste electrodes (CPEs) are frequently used due to their low background current, ease of fabrication, and the ability to be easily modified. researchgate.net

In the analysis of the salt of pantothenic acid, CPEs have been modified with metal oxides, such as cobalt oxide. researchgate.net This modification can shift the reduction potential of the analyte, improving the analytical signal. researchgate.net The presence of surfactants in the analysis medium can further influence the peak potentials and currents. researchgate.net Other modifications include the use of zinc oxide nanoparticles and 2-amino-5-chlorobenzophenone (B30270) to create a sensitive film on the electrode for the determination of pantothenic acid in human blood. eudoxuspress.com Bentonite clay has also been used to modify carbon paste electrodes for the detection of heavy metals, demonstrating the versatility of this approach for various analytical targets. researchgate.net

| Electrode Type | Modifier | Technique | Analyte | Reference |

| Carbon Paste Electrode (CPE) | Cobalt Oxide | DPV | Salt of Pantothenic Acid | researchgate.net |

| Glassy Carbon Electrode (GCE) | Zinc Oxide Nanoparticles / 2-amino-5-chlorobenzophenone | Voltammetry | Pantothenic Acid | eudoxuspress.com |

| Carbon Paste Electrode (CPE) | Bentonite Clay | SWASV | Heavy Metals | researchgate.net |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in the analysis of D-pantothenic acid and its derivatives, offering high sensitivity and specificity.

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a powerful technique for the accurate quantification of pantothenic acid in various matrices. This method involves using a stable isotope-labeled version of pantothenic acid as an internal standard, which allows for the correction of analyte loss during sample preparation and analysis.

One such assay utilizes a 4-fold labeled isotopomer of the vitamin as the internal standard. nih.gov The pantothenic acid and its labeled counterpart are derivatized to their trimethylsilyl (B98337) forms and detected by gas chromatography-mass spectrometry (GC-MS), with minimized spectral overlap. nih.gov This method has demonstrated high precision and recovery rates. For example, in starch, the detection limit was found to be 44 µg/kg, with an intrasample relative standard deviation of 6.7% and recovery values between 97.5% and 99.4%. nih.gov

Another approach employs [13C3,15N]-pantothenic acid as the internal standard with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govimrpress.com This method offers the advantage of a simpler and faster sample preparation process compared to microbiological or other chromatographic assays. nih.gov The high specificity of LC-MS/MS allows for the unequivocal determination of the vitamin. nih.gov In corn flour analysis, the intra-assay coefficient of variation was 8.5% for free pantothenic acid and 15.3% for total pantothenic acid, with a recovery of 97.5% for added pantothenic acid in corn starch. nih.gov

A comparison between SIDA and the traditional microbiological assay (MA) for pantothenic acid quantification in various foods and feedstuffs revealed that for plant-derived samples, the results were comparable. imrpress.com However, for products of animal origin, the MA tended to yield higher values, suggesting that it may measure a significant amount of bound pantothenic acid that is not as effectively liberated by the enzymatic hydrolysis used in the SIDA protocol. imrpress.com

Table 1: Performance Characteristics of Stable Isotope Dilution Assays for Pantothenic Acid

| Parameter | GC-MS Method | LC-MS/MS Method |

| Internal Standard | 4-fold labeled isotopomer | [13C3,15N]-pantothenic acid |

| Matrix | Starch | Corn Flour |

| Detection Limit | 44 µg/kg | Not Reported |

| Intra-assay RSD | 6.7% | 8.5% (free), 15.3% (total) |

| Recovery | 97.5% - 99.4% | 97.5% |

Mass spectrometry-based proteomics and metabolomics have become crucial in understanding the global changes in proteins and metabolites in response to various stimuli or conditions. nih.govresearchgate.net These "omics" technologies provide a systems-level view of cellular processes, and D-pantothenic acid, as a precursor to the essential cofactor Coenzyme A (CoA), is central to many metabolic pathways.

In metabolomics, mass spectrometry is used to identify and quantify a wide array of small molecules, including D-pantothenic acid and its derivatives, within a biological sample. researchgate.net This allows researchers to map the metabolic pathways influenced by the availability of pantothenic acid. For instance, studies have used mass spectrometry to analyze the impact of various treatments on the cellular metabolome, identifying significant changes in pathways such as central carbon metabolism and amino acid turnover. nih.govnih.gov

Proteomics, on the other hand, focuses on the large-scale study of proteins. nih.govresearchgate.net Mass spectrometry is used to identify and quantify thousands of proteins from a complex sample, providing insights into how cellular protein expression is altered. nih.gov This can reveal the downstream effects of D-pantothenic acid on cellular function by identifying changes in the abundance of enzymes and other proteins involved in metabolic and signaling pathways. nih.gov The integration of proteomics and metabolomics data can provide a more comprehensive understanding of the biochemical response to changes in pantothenic acid levels. mdpi.com

Molecular Biology Techniques in Gene Expression Analysis

To understand the molecular mechanisms through which D-pantothenic acid exerts its effects, researchers employ techniques that analyze changes in gene expression.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for quantifying mRNA levels of specific genes. nih.gov This technique is often used to validate the results from broader gene expression profiling studies. nih.gov In the context of D-pantothenic acid research, RT-qPCR can be used to measure the expression of genes that are hypothesized to be regulated by the vitamin or its metabolites. For example, after identifying potential target genes through microarray analysis, their regulation by pantothenate can be confirmed and quantified using RT-qPCR. nih.gov The accuracy of RT-qPCR results is highly dependent on the selection of appropriate reference genes for normalization. nih.gov

In a study investigating the molecular effects of pantothenate on human dermal fibroblasts, the GeneChip Human Exon 1.0 ST Array was used to compare gene expression in cells treated with pantothenate to untreated cells. nih.gov This analysis identified a number of significantly regulated genes, including those coding for cytokines and signaling molecules. nih.gov The workflow for such an analysis involves hybridizing the array, scanning it to generate raw data files (CEL files), and then processing this data using software tools to perform background correction, normalization, and summarization of the signals to determine gene and exon expression levels. researchgate.net This approach provides a global picture of the transcriptional changes induced by D-pantothenic acid.

Table 2: Genes Regulated by Pantothenate in Human Dermal Fibroblasts (Identified by GeneChip Array and Verified by RT-qPCR)

| Gene | Function |

| Interleukin (IL)-6 | Cytokine involved in inflammation and cell proliferation |

| Interleukin (IL)-8 | Cytokine, a chemoattractant for neutrophils |

| Id1 | Inhibitor of DNA binding 1, involved in cell cycle regulation |

| HMOX-1 | Heme oxygenase 1, an enzyme with antioxidant properties |

| HspB7 | Heat shock protein B7, involved in stress response |

| CYP1B1 | Cytochrome P450 family 1 subfamily B member 1, involved in metabolism |

| MARCH-II | Membrane-associated ring-CH-type finger 2, an E3 ubiquitin ligase |

Use of D-Pantothenic Acid (Sodium Salt) as an Analytical Reference Standard

D-Pantothenic Acid (sodium salt) is utilized as an analytical reference standard in various research and quality control applications. medchemexpress.comlgcstandards.comlgcstandards.com A reference standard is a highly purified and well-characterized substance used as a benchmark for identification and quantification in analytical tests. Its availability is crucial for ensuring the accuracy and reliability of experimental results. lgcstandards.com

Suppliers of chemical standards provide D-Pantothenic Acid (sodium salt) for such purposes, often with a certificate of analysis detailing its purity and characterization data. medchemexpress.comlgcstandards.com It is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, for the determination of pantothenic acid in pharmaceuticals, food products, and biological samples. jfda-online.com The use of a certified reference standard ensures that measurements are traceable and comparable across different laboratories and studies.

Biotechnological Applications and Metabolic Engineering

Microbial Fermentation for D-Pantothenic Acid Production

Microbial fermentation offers a sustainable route for D-pantothenic acid synthesis directly from simple carbon sources like glucose. nih.gov Various microorganisms, including Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis, have been engineered to enhance the production of this essential vitamin. researchgate.netresearchgate.net The core of this approach lies in modifying the microorganism's metabolic pathways to channel more precursors towards D-pantothenic acid and increase the final product yield. nih.gov While natural microorganisms produce D-pantothenic acid, the amounts are typically low and insufficient for industrial applications, necessitating metabolic engineering to create overproducing strains. nih.gov

Metabolic engineering is central to developing microbial "cell factories" for efficient D-pantothenic acid production. nih.gov This involves the targeted genetic modification of microorganisms like Escherichia coli and Corynebacterium glutamicum to optimize the biosynthetic pathway of D-pantothenic acid. nih.govnih.gov The synthesis pathway begins with α-ketoisovalerate, an intermediate in the biosynthesis of branched-chain amino acids, which is converted in four enzymatic steps to D-pantothenic acid. nih.govasm.org

Key strategies for genetic modification include:

Overexpression of Biosynthetic Genes : Enhancing the expression of key genes in the D-pantothenic acid pathway is a common strategy. In E. coli, overexpressing genes such as panB (encoding 3-methyl-2-oxobutanoate hydroxymethyltransferase) and panC (encoding pantoate-beta-alanine ligase), often from a heterologous source like C. glutamicum, has been shown to significantly increase production. nih.govexlibrisgroup.com Similarly, in C. glutamicum, overexpressing the panBC operon along with genes for ketoisovalerate synthesis (ilvBNCD) has led to increased accumulation of D-pantothenic acid. nih.govnih.gov

Deletion of Competing Pathways : To direct the metabolic flux towards D-pantothenic acid, competing pathways that consume key precursors are often deleted or attenuated. A critical precursor, α-ketoisovalerate, is also used for L-valine and L-isoleucine synthesis. nih.govnih.gov Deleting the ilvA gene, which encodes the key enzyme for isoleucine synthesis, in C. glutamicum was a crucial step in enabling D-pantothenic acid accumulation. nih.gov In E. coli, attenuating the expression of aminotransferases involved in the L-valine biosynthetic pathway has also proven effective in increasing the D-pantothenic acid yield. nih.govexlibrisgroup.com

Enhancing Precursor Supply : The biosynthesis of D-pantothenic acid requires two main precursors: (R)-pantoate and β-alanine. researchgate.net Engineering efforts focus on increasing the intracellular availability of these molecules. For instance, strengthening the (R)-pantoate pathway by integrating key enzyme-encoding genes into the genome can drive more carbon flux into D-pantothenic acid synthesis. documentsdelivered.combohrium.com

The table below summarizes several genetic modification strategies and their reported impact on D-pantothenic acid production in E. coli and C. glutamicum.

| Microorganism | Genetic Modification Strategy | Key Genes Modified | Resulting D-Pantothenic Acid Titer | Reference |

| Escherichia coli | Overexpression of key enzymes and attenuation of competing pathway | Overexpressed: panC, panB from C. glutamicum. Attenuated: valine-pyruvate aminotransferase, branched-chain-amino-acid aminotransferase. | 28.45 g/L | nih.gov |

| Escherichia coli | Deletion of TCA cycle genes, overexpression of pantothenate kinase | Deleted: aceF, mdh. Overexpressed: ppnk. | 68.3 g/L (with fermentation optimization) | researchgate.netnih.gov |

| Escherichia coli | Engineering synthetic pathway and regulating methyl cycle | Integrated R-pantoate pathway genes into genome, regulated degradation pathway. | 86.03 g/L | documentsdelivered.combohrium.com |

| Corynebacterium glutamicum | Abolishing L-isoleucine synthesis, overexpressing precursor and product pathway genes | Deleted: ilvA. Overexpressed: ilvBNCD, panBC. | 1 g/L | nih.govnih.gov |

Beyond genetic engineering, optimizing the fermentation environment is crucial for maximizing the productivity of the microbial host. nih.gov The composition of the culture medium and the physical parameters of the fermentation process significantly influence cell growth and metabolite production. nih.govfrontiersin.org

Statistical methods, such as the Plackett-Burman design and Box-Behnken design, are often employed to systematically identify and optimize the most significant factors affecting D-pantothenic acid biosynthesis. nih.govnih.gov Studies have shown that the concentrations of the carbon source (e.g., glucose), the precursor β-alanine, and the nitrogen source (e.g., (NH₄)₂SO₄) are critical factors. nih.govnih.govsemanticscholar.org For example, optimizing the concentrations of glucose, β-alanine, and (NH₄)₂SO₄ in the culture medium for a recombinant E. coli strain led to an increase in the D-pantothenic acid titer from 3.2 g/L to 6.73 g/L in shake flask experiments. nih.govnih.gov

Key parameters that are typically optimized include:

Carbon Source : Glucose is often the preferred carbon source due to its efficient metabolism in microorganisms like E. coli. nih.gov Maintaining an optimal glucose concentration is vital to support cell growth and product formation without causing inhibitory effects from byproducts like acetate (B1210297). nih.gov

Precursor Supplementation : The addition of precursors, particularly β-alanine, to the fermentation medium is often necessary for high-yield D-pantothenic acid production, as its endogenous synthesis can be a limiting factor. nih.gov

Nitrogen and Phosphate (B84403) Sources : The type and concentration of nitrogen and phosphate sources must be carefully balanced to support robust cell growth and secondary metabolite production. frontiersin.org

Dissolved Oxygen (DO) : Aeration is critical for aerobic microorganisms. Control strategies, such as a dissolved oxygen (DO)-feedback feeding framework, can be implemented to maintain DO levels and enhance productivity. researchgate.netnih.gov

To achieve industrially relevant titers and productivities, advanced fermentation strategies are implemented, often in fed-batch mode within bioreactors. nih.gov Fed-batch fermentation allows for high cell densities and prolonged production phases by controlling the feeding of nutrients, which helps to avoid substrate inhibition and the accumulation of toxic byproducts. nih.gov

Several strategies have been successfully applied to enhance D-pantothenic acid production:

Fed-Batch Fermentation : This is a standard approach to reach high product concentrations. By carefully controlling the feeding of glucose and other nutrients, researchers have achieved D-pantothenic acid titers as high as 86.03 g/L and 97.1 g/L in engineered E. coli. researchgate.netbohrium.com

Precursor Feeding Strategies : In addition to supplementing the initial medium, controlled feeding of precursors during fermentation can significantly boost yields. An isoleucine feeding strategy was shown to greatly increase the titer and productivity of D-pantothenic acid in a recombinant E. coli, reaching 31.6 g/L, a 4.66-fold increase compared to batch culture. nih.govnih.gov This strategy helps to replenish the pool of α-ketoisovalerate for D-pantothenic acid synthesis.

Osmoprotectant Supplementation : The addition of compounds like betaine to the culture medium can enhance the production of D-pantothenic acid in engineered E. coli. researchgate.net Betaine acts as an osmoprotectant and can also influence cellular metabolism in ways that favor product synthesis.

Process Control : Advanced control strategies, such as DO-feedback loops to manage nutrient feeding, help maintain optimal physiological conditions for the cells, leading to improved performance. researchgate.netnih.gov This approach, combined with strain engineering, resulted in a D-pantothenic acid titer of 68.3 g/L with a specific productivity of 0.794 g/L·h. nih.gov

The following table highlights the impact of different fermentation strategies on D-pantothenic acid production.

| Microorganism | Fermentation Strategy | Achieved Titer (g/L) | Achieved Productivity | Reference |

| Escherichia coli | Isoleucine feeding in fed-batch fermentation | 31.6 | 13.2 g/L·d | nih.govnih.gov |

| Escherichia coli | Betaine supplementation and DO-feedback feeding | 68.3 | 0.794 g/L·h | nih.gov |

| Escherichia coli | Fed-batch fermentation with substrate addition | 97.1 | 3.0 g/L·h | researchgate.net |

| Escherichia coli | Fed-batch fermentation | 86.03 | 0.797 g/L·h | bohrium.com |

Sustainable Synthesis Pathways

The shift towards biotechnological production of D-pantothenic acid is driven by the need for more sustainable and environmentally benign manufacturing processes. nih.gov Microbial and enzymatic methods offer a green alternative to chemical synthesis by operating under mild conditions, using renewable feedstocks, and avoiding the use of toxic chemicals and the generation of hazardous waste. nih.govnih.gov

Biocatalytic production routes are highly specific, which is a significant advantage for synthesizing chiral molecules like D-pantothenic acid. researchgate.net Unlike chemical methods that produce a racemic mixture, biological systems synthesize only the desired D-configuration, thus eliminating the need for a wasteful and energy-intensive resolution process. researchgate.net

Two main biological production routes exist:

Fermentative Production : This approach aims to engineer a microorganism's metabolism to produce D-pantothenic acid directly from a simple carbon source like glucose. researchgate.net This integrated process is highly desirable for large-scale, sustainable production.